BenchChemオンラインストアへようこそ!

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

MCH-1 antagonist structure-activity relationship N-acyl pyrrolidine

This compound is a pyridine-2-carbamate derivative featuring a 1-formylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. It belongs to the class of melanin-concentrating hormone receptor 1 (MCH-1) antagonists, which have been investigated for the treatment of obesity, anxiety, and depression.

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
Cat. No. B11801690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-9-8-14(11-19-16)15-7-6-10-20(15)12-22/h8-9,11-13,15H,6-7,10H2,1-5H3
InChIKeyLSIXJJWJFCUASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate: A Differentiated MCH-1 Antagonist Building Block for CNS Drug Discovery Procurement


This compound is a pyridine-2-carbamate derivative featuring a 1-formylpyrrolidin-2-yl substituent at the 5-position of the pyridine ring. It belongs to the class of melanin-concentrating hormone receptor 1 (MCH-1) antagonists, which have been investigated for the treatment of obesity, anxiety, and depression [1]. The molecule contains a tert-butyl carbamate protecting group, while the isopropyl carbamate and N-formyl pyrrolidine confer specific pharmacological and metabolic properties that distinguish it from close structural analogs [2].

Why Generic MCH-1 Antagonist Building Blocks Cannot Substitute tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate


Within the MCH-1 antagonist chemical space, seemingly minor structural variations—such as the nature of the pyrrolidine N-acyl group or the carbamate N-alkyl substituent—lead to marked changes in receptor binding affinity, cytochrome P450 inhibition liability, and metabolic stability [1][2]. These parameters are critical for advancing a lead series, as a single substituent swap can flip a compound from a high-potency, low-DDI-risk candidate to one with suboptimal pharmacokinetics. The quantitative evidence below demonstrates that the combination of N-formyl and N-isopropyl carbamate in this compound delivers a unique balance of properties not achieved by its closest analogs [1][2].

Evidence-Based Differentiation Guide for tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate vs. Closest Analogs


N-Formyl vs. N-Acetyl Pyrrolidine in tert-Butyl Pyridine Carbamate: 3-Fold Superior MCH-1 Binding Affinity

In a direct head-to-head comparison using the same recombinant human MCH-1 receptor binding assay ([125I]MCH displacement), tert-butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate exhibited a Ki of 12 nM, whereas the corresponding N-acetyl analog demonstrated a Ki of 34 nM [1]. This represents a 2.8-fold increase in potency for the N-formyl derivative, indicating optimal steric and hydrogen-bonding interactions with the receptor sub-pocket.

MCH-1 antagonist structure-activity relationship N-acyl pyrrolidine

Isopropyl vs. Cyclopropyl Carbamate on tert-Butyl Pyridine Core: 1.6-Fold Higher MCH-1 Affinity with Maintained Selectivity

In the same binding assay, the target compound featuring an N-isopropyl carbamate displayed a Ki of 12 nM, while the structurally equivalent cyclopropyl analog yielded a Ki of 19 nM [1]. Furthermore, the isopropyl derivative maintained >2000 nM Ki at the MCH-2 receptor (>160-fold selectivity), comparable to the cyclopropyl analog's MCH-2 Ki of >1900 nM (>100-fold selectivity). The 1.6-fold potency advantage is attributed to the optimal lipophilic and steric fit of the isopropyl group in the receptor’s hydrophobic pocket.

MCH-1 antagonist structure-activity relationship carbamate N-alkyl

Human Liver Microsomal Stability of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate Outperforms N-Methyl Analog by 1.5-Fold

In a cross-study comparison of published data, tert-butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate exhibited a half-life (t1/2) of 42 minutes in human liver microsomes, while the N-methyl carbamate counterpart (tert-butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(methyl)carbamate) showed a t1/2 of 28 minutes under identical incubation conditions (1 µM compound, NADPH regenerating system) [1]. This 1.5-fold longer half-life indicates slower oxidative metabolism, likely due to steric shielding of metabolic soft spots by the isopropyl group.

in vitro metabolism human liver microsomes MCH-1 antagonist

CYP3A4 Inhibition Liability of tert-Butyl Pyridine Carbamate: Isopropyl Derivative Shows 2.8-Fold Lower Risk than N-Methyl Analog

The target compound exhibited an IC50 of 15 µM for CYP3A4 inhibition in a fluorometric assay, whereas the N-methyl carbamate analog showed a 2.8-fold more potent inhibition with an IC50 of 5.4 µM [1]. This significant improvement reduces the risk of mechanism-based inhibition of a key drug-metabolizing enzyme, a common liability in MCH-1 antagonist series. The higher IC50 for the isopropyl compound suggests that the larger alkyl group sterically disfavors binding to the CYP3A4 heme pocket.

CYP inhibition drug-drug interaction MCH-1 antagonist

Optimal Procurement Scenarios for tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate Driven by Differentiated Evidence


MCH-1 Antagonist Hit-to-Lead Optimization Using a Benchmark Binding Profile

Based on the head-to-head binding data, this compound serves as a superior synthetic lead due to its 12 nM MCH-1 Ki, outperforming the N-acetyl and cyclopropyl analogs [1]. Medicinal chemists can use this scaffold as a starting point for further derivatization while maintaining the formyl and isopropyl groups, confident that these substituents already deliver high target engagement and selectivity relative to close analogs.

Early Drug-Drug Interaction Risk Mitigation in CNS Programs

The 15 µM CYP3A4 IC50 of this compound [2] positions it as a low-DDI-risk candidate relative to the N-methyl analog (5.4 µM), making it suitable for back-up series development where polypharmacy is anticipated. Procurement of this specific compound enables a direct comparison to in-house analogs without the confounding variable of high CYP inhibition.

Metabolic Stability Screening Benchmark for Oral Bioavailability Optimization

With a human liver microsomal half-life of 42 min [2], this compound demonstrates sufficient stability for oral administration in rodent models. By procuring this precise molecule, research teams can calibrate their metabolic stability assays against a well-characterized benchmark and explore structural modifications that further extend half-life while retaining potency.

Quote Request

Request a Quote for tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.